molecular formula C17H28N2O2S B2875272 4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952981-97-4

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2875272
CAS No.: 952981-97-4
M. Wt: 324.48
InChI Key: RJYQKKUCRLGYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Oxidation Catalysts

The stability and solubility of 4-tert-butylbenzenesulfonamide derivatives have been investigated, revealing their remarkable stability under oxidative conditions. These compounds have been used as substituents in tetra peripherally substituted Fe(II) phthalocyanines, showcasing potential as oxidation catalysts. For example, when used in the oxidation of cyclohexene with H2O2, the main product was allylic ketone, 2-cyclohexen-1-one, indicating its efficiency in facilitating oxidation reactions (Işci et al., 2014).

Photodynamic Therapy

New zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Sulfonamide-substituted compounds have been explored for their DNA binding, cleavage, and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their ability to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells. These complexes were found to induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).

Alzheimer’s Disease Treatment

Compounds combining 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with selectivity toward BChE. These findings suggest potential for the development of drugs for Alzheimer's disease treatment, with some compounds demonstrating low activity against carboxylesterase to reduce the likelihood of drug-drug interactions (Makhaeva et al., 2020).

Enzyme Inhibition and Molecular Docking Studies

New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized. Their enzyme inhibition effects were evaluated, and molecular docking studies provided insights into their interactions with enzymes, demonstrating their potential as enzyme inhibitors (Alyar et al., 2019).

Chemical Synthesis and Structural Analysis

The synthesis and structural characterization of novel compounds, including those with sulfonamide functionalities, have been reported. These studies highlight the diverse chemical properties and potential applications of sulfonamide derivatives in various fields of scientific research, from medicinal chemistry to materials science (Ceylan et al., 2015).

Properties

IUPAC Name

4-tert-butyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-17(2,3)15-5-7-16(8-6-15)22(20,21)18-13-14-9-11-19(4)12-10-14/h5-8,14,18H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQKKUCRLGYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.